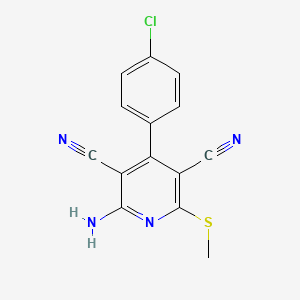

2-Amino-4-(4-chlorophenyl)-6-(methylthio)pyridine-3,5-dicarbonitrile

CAS No.: 476318-52-2

Cat. No.: VC4682714

Molecular Formula: C14H9ClN4S

Molecular Weight: 300.76

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 476318-52-2 |

|---|---|

| Molecular Formula | C14H9ClN4S |

| Molecular Weight | 300.76 |

| IUPAC Name | 2-amino-4-(4-chlorophenyl)-6-methylsulfanylpyridine-3,5-dicarbonitrile |

| Standard InChI | InChI=1S/C14H9ClN4S/c1-20-14-11(7-17)12(10(6-16)13(18)19-14)8-2-4-9(15)5-3-8/h2-5H,1H3,(H2,18,19) |

| Standard InChI Key | VBGUCCHWFKIAQZ-UHFFFAOYSA-N |

| SMILES | CSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)Cl)C#N |

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Substituent Effects

The compound’s structure centers on a pyridine ring (C₅H₅N) functionalized at positions 2, 4, and 6. The 2-position hosts an amino group (-NH₂), while the 4-position is occupied by a 4-chlorophenyl group (C₆H₄Cl). A methylthio (-SCH₃) substituent resides at the 6-position, and cyano (-CN) groups are attached at positions 3 and 5. This arrangement creates a electron-deficient aromatic system, with the cyano and methylthio groups influencing both reactivity and intermolecular interactions .

The molecular formula is deduced as C₁₄H₈ClN₅S, with a molecular weight of 337.77 g/mol. Density functional theory (DFT) calculations on analogous pyridines predict a planar geometry, with the 4-chlorophenyl ring adopting a near-orthogonal orientation relative to the pyridine plane to minimize steric strain .

Synthetic Methodologies

Multi-Component Reaction Strategies

Synthesis of 2-amino-4-(4-chlorophenyl)-6-(methylthio)pyridine-3,5-dicarbonitrile likely follows pathways similar to those reported for structurally related pyridine derivatives. A proposed route involves:

-

Knoevenagel Condensation: Reaction of 4-chlorobenzaldehyde with cyanothioacetamide forms a α,β-unsaturated thioamide intermediate.

-

Michael Addition: The thioamide undergoes nucleophilic attack by malononitrile dimer, facilitated by bases such as N-methylmorpholine .

-

Cyclization and Elimination: Intramolecular cyclization followed by H₂S elimination yields the pyridine core .

Reaction optimization studies on analogous systems suggest that ethanol solvent at 60–80°C with N-methylmorpholine as base achieves yields >65% . Critical to regioselectivity is the use of stoichiometric base to deprotonate intermediates and direct cyclization.

Comparative Analysis of Pyridine Derivatives

Industrial and Research Applications

Medicinal Chemistry Intermediate

The compound serves as a versatile scaffold for developing kinase inhibitors and antimicrobial agents. The methylthio group provides a handle for further functionalization via:

-

Alkylation: Formation of sulfonium salts for enhanced water solubility

-

Oxidation: Conversion to sulfone/sulfoxide derivatives to modulate electronic properties

Scale-up synthesis protocols remain an area requiring optimization, particularly in minimizing cyanide byproducts during cyclization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume